molecular formula C11H16FNO B2650411 2-Fluoro-4-(3-methylbutoxy)aniline CAS No. 1306968-31-9

2-Fluoro-4-(3-methylbutoxy)aniline

Cat. No.: B2650411
CAS No.: 1306968-31-9
M. Wt: 197.253
InChI Key: JWYJQVHBTMDLNV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylbutoxy)aniline: is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the second position and a 3-methylbutoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-methylbutoxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Fluoro-4-(3-methylbutoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols can yield thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry: 2-Fluoro-4-(3-methylbutoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluoro-substituted anilines on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the 3-methylbutoxy group, making it less hydrophobic and potentially less bioactive.

    4-(3-Methylbutoxy)aniline: Lacks the fluoro group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

Uniqueness: 2-Fluoro-4-(3-methylbutoxy)aniline is unique due to the presence of both the fluoro and 3-methylbutoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-Fluoro-4-(3-methylbutoxy)aniline is an organic compound with the molecular formula C11H16FNOC_{11}H_{16}FNO and a molecular weight of 197.25g/mol197.25\,g/mol. This compound is notable for its unique structure, which includes a fluoro group and a 3-methylbutoxy substituent. These features enhance its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution. The process begins with 2-fluoroaniline reacting with 3-methylbutanol in the presence of a base like potassium carbonate, often conducted in dimethylformamide at elevated temperatures. The crude product is then purified through recrystallization or column chromatography to achieve high purity levels.

Synthetic Route Summary

StepDescription
Starting Material2-Fluoroaniline
Nucleophile3-Methylbutanol
BasePotassium carbonate
SolventDimethylformamide
PurificationRecrystallization or column chromatography

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluoro group enhances the compound's ability to form hydrogen bonds, which facilitates its interaction with enzymes and receptors. This interaction may lead to either inhibition or activation of various biochemical pathways, depending on the target.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Enzyme Inhibition : Research indicates that fluoro-substituted anilines can inhibit specific enzymes, which may be leveraged for therapeutic purposes.
  • Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing cellular signaling pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated .

Case Studies

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells by modulating cyclin B1 expression and increasing reactive oxygen species (ROS) production. These effects contribute to their cytotoxicity against colorectal cancer cells (HCT-116) at low nanomolar concentrations .
  • Antimicrobial Properties : The compound has also been assessed for antimicrobial activity, demonstrating potential effectiveness against various pathogens. This aspect is particularly relevant in the development of new antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-FluoroanilineLacks the 3-methylbutoxy group; less hydrophobicLower bioactivity compared to target compound
4-(3-Methylbutoxy)anilineLacks the fluoro group; reduced hydrogen bonding capabilityPotentially less effective in enzyme interactions

Properties

IUPAC Name

2-fluoro-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYJQVHBTMDLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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